molecular formula C9H13NO B15316185 Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one

Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one

Cat. No.: B15316185
M. Wt: 151.21 g/mol
InChI Key: IFMSPZUKCPZFIJ-UHFFFAOYSA-N
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Description

Spiro[azetidine-2,2’-bicyclo[221]heptane]-4-one is a unique spirocyclic compound characterized by its rigid bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of azetidine with a bicyclo[2.2.1]heptane derivative under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties .

Scientific Research Applications

Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one involves its interaction with molecular targets through its spirocyclic structure. The rigidity and unique geometry of the compound allow it to interact with specific enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Spiro-azetidin-2-one: Another spirocyclic compound with a similar azetidine ring but different overall structure.

    Spiro-pyrrolidine: Contains a pyrrolidine ring and exhibits different chemical properties.

    Spiro-indol(one): Features an indole ring and is known for its biological activity.

    Spiro-pyran: Contains a pyran ring and is used in various chemical applications.

Uniqueness

Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its rigidity and stability make it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

spiro[azetidine-4,2'-bicyclo[2.2.1]heptane]-2-one

InChI

InChI=1S/C9H13NO/c11-8-5-9(10-8)4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11)

InChI Key

IFMSPZUKCPZFIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC23CC(=O)N3

Origin of Product

United States

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